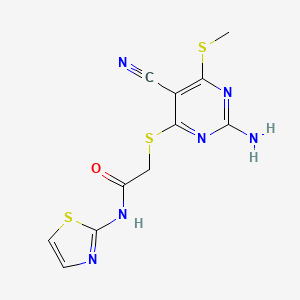
Acetamide, 2-(2-amino-5-cyano-6-methylthio-4-pyrimidinethio)-N-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide is a complex organic compound that features a pyrimidine ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminothiazole derivatives: These compounds share a similar thiazole ring structure and exhibit various biological activities.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine are used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 2-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-n-1,3-thiazol-2-ylacetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N6OS3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N6OS3/c1-19-8-6(4-12)9(17-10(13)16-8)21-5-7(18)15-11-14-2-3-20-11/h2-3H,5H2,1H3,(H2,13,16,17)(H,14,15,18) |
Clé InChI |
MKVLMRMKUVWVEX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=NC=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


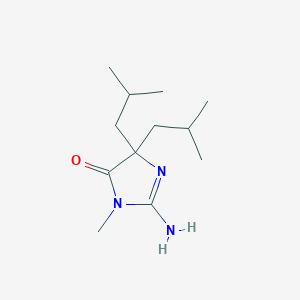
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)

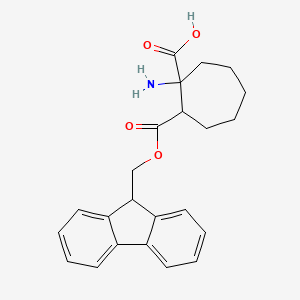

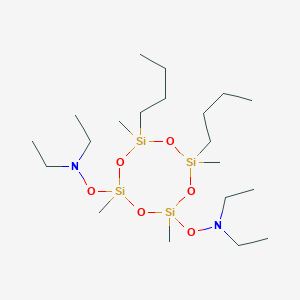


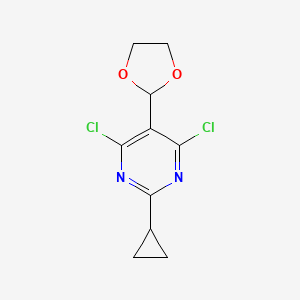

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)

